molecular formula C18H24N2O2 B2502803 N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2411296-90-5

N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide

Cat. No. B2502803
M. Wt: 300.402
InChI Key: JZZKMNRPXQEKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide, also known as CEP-33779, is a small-molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In

Mechanism Of Action

N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide inhibits the NF-κB pathway, which plays a critical role in regulating immune and inflammatory responses. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and cellular stress, and promotes the expression of genes involved in inflammation, cell proliferation, and survival. N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide binds to the inhibitor of NF-κB kinase (IKK) complex, which is responsible for activating NF-κB, and prevents its activation.

Biochemical And Physiological Effects

N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune disorder research, it has been shown to reduce the production of autoantibodies and inflammatory mediators.

Advantages And Limitations For Lab Experiments

N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has been shown to be effective in various animal models of diseases, indicating its potential therapeutic applications. However, there are also limitations to its use in lab experiments. It has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of results. It also has low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide. In cancer research, it can be further studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy. In inflammation research, it can be further studied for its potential use in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In autoimmune disorder research, it can be further studied for its potential use in treating autoimmune diseases, such as lupus and multiple sclerosis. Additionally, further studies can be conducted to better understand its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide involves a multi-step process that begins with the reaction of 4-(4-bromophenyl)piperidine with 2-bromoacetophenone to form a ketone intermediate. This intermediate is then treated with propargyl bromide in the presence of a base to form the alkyne intermediate. The final step involves the coupling of the alkyne intermediate with 4-aminobenzoyl chloride to form N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide.

Scientific Research Applications

N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. In inflammation research, it has been shown to reduce inflammation and improve symptoms in animal models of inflammatory diseases. In autoimmune disorder research, it has been shown to reduce autoimmune responses and improve symptoms in animal models of autoimmune diseases.

properties

IUPAC Name

N-[4-(4-propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-4-17(21)19-16-7-5-15(6-8-16)18(22)20-11-9-14(10-12-20)13(2)3/h4-8,13-14H,1,9-12H2,2-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZKMNRPXQEKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide

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